![molecular formula C17H25ClN2O4S B273004 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether, also known as TAK-700, is a selective androgen receptor modulator (SARM) that has shown promising results in the treatment of prostate cancer. It was first developed by Takeda Pharmaceutical Company Limited and is currently undergoing clinical trials for its efficacy in treating advanced prostate cancer.
Mechanism of Action
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether works by binding to androgen receptors in cancer cells, inhibiting the growth and proliferation of these cells. It has been shown to be highly selective for androgen receptors, with minimal activity on other hormone receptors. This selectivity is important in reducing the side effects associated with traditional androgen deprivation therapy.
Biochemical and Physiological Effects:
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been shown to reduce the levels of testosterone and other androgens in the body, leading to the inhibition of tumor growth. It has also been shown to have minimal effects on other hormones, such as cortisol and luteinizing hormone, which are important for maintaining normal physiological function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether in lab experiments include its high selectivity for androgen receptors, its ability to inhibit tumor growth, and its potential use in the treatment of prostate cancer. However, its limitations include the complex synthesis process and the need for careful attention to detail to ensure high yields and purity of the final product.
Future Directions
Future research on 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. It could also be studied for its potential use in other types of cancer, such as breast or ovarian cancer. Additionally, further research could be done to optimize the synthesis process and improve the yield and purity of the final product.
Synthesis Methods
The synthesis of 5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl alcohol with piperazine, followed by acetylation and sulfonation to yield the final product. The process is complex and requires careful attention to detail to ensure high yields and purity of the final product.
Scientific Research Applications
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether has been extensively studied for its potential use in the treatment of prostate cancer. It has been shown to selectively target androgen receptors in cancer cells, leading to the inhibition of tumor growth. Clinical trials have demonstrated its efficacy in reducing prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
properties
Product Name |
5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether |
|---|---|
Molecular Formula |
C17H25ClN2O4S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[4-(4-chloro-3-pentoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-4-5-12-24-17-13-15(6-7-16(17)18)25(22,23)20-10-8-19(9-11-20)14(2)21/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI Key |
XVPTVNGJFCYOPU-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



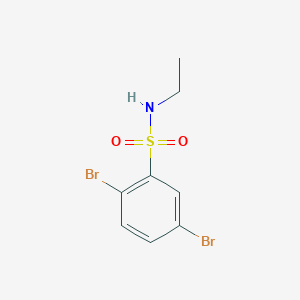
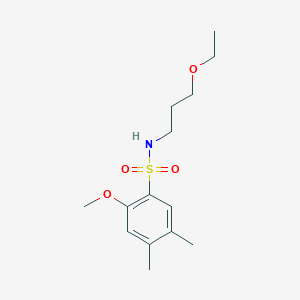

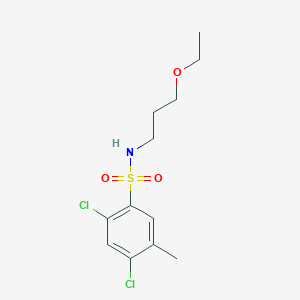
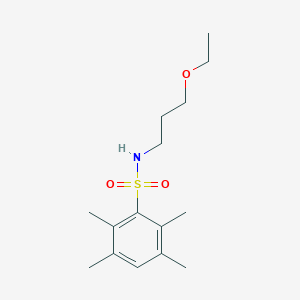
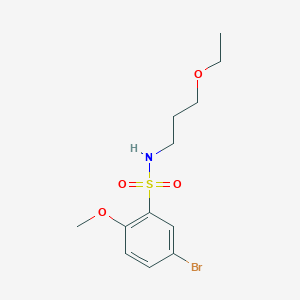
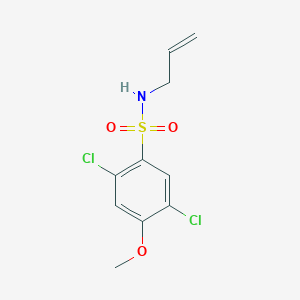
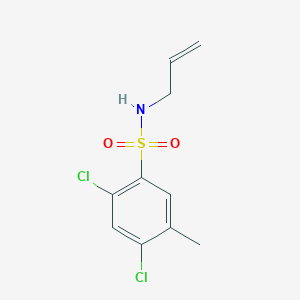
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)



![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)
